Compound Description: This compound, identified as compound 14 in the study, exhibits anti-HIV-1 activity by targeting the phosphatidylinositol (4,5)-bisphosphate (PI(4,5)P2) binding site of the HIV-1 matrix (MA) protein. []
Relevance: While not directly structurally similar to 6-(4-Fluorophenyl)-2-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol, this compound is relevant due to its shared focus on inhibiting viral proteins. Both target viral proteins crucial for viral replication, highlighting a common theme of disrupting viral life cycles. []
Compound Description: This compound, designated as compound 7 in the research, demonstrates potent antiviral activity against HIV-1. Its mechanism of action involves binding to the PI(4,5)P2 binding site of the HIV-1 matrix (MA) protein, thereby interfering with viral assembly. Notably, it exhibits broad-spectrum neutralizing activity against a range of HIV-1 group M isolates. []
Relevance: This compound shares a key structural element with 6-(4-Fluorophenyl)-2-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol: the presence of a 1,2,4-oxadiazole ring. This structural similarity suggests potential commonalities in their chemical properties and biological activities. Further investigation into the structure-activity relationship of these compounds could provide valuable insights into their antiviral mechanisms. []
Compound Description: Identified as compound 17 in the study, this compound displays antiviral activity against HIV-1. []
Relevance: Similar to 6-(4-Fluorophenyl)-2-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol, this compound contains a 1,2,4-oxadiazole ring. This shared structural motif suggests potential similarities in their physicochemical properties and might be relevant for exploring structure-activity relationships in the context of antiviral activity. []
Compound Description: This compound, designated as compound 18 in the research, exhibits antiviral activity against HIV-1. []
Relevance: While this compound does not share a direct structural similarity with 6-(4-Fluorophenyl)-2-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol, its identification as an HIV-1 inhibitor in the same study highlights the exploration of diverse chemical structures in the search for novel antiviral agents. []
Compound Description: This compound, designated as VU0285683 in the study, acts as a selective negative allosteric modulator (NAM) of the metabotropic glutamate receptor subtype 5 (mGluR5). It displays high affinity for the 2-methyl-6-(phenylethynyl)-pyridine (MPEP) binding site. Furthermore, it exhibits anxiolytic-like effects in rodent models of anxiety without potentiating phencyclidine-induced hyperlocomotor activity. []
Compound Description: This compound, identified as compound 124 in the study, acts as a potent aldose reductase inhibitor. It exhibits an IC50 value of 3.2 x 10^-9 M against aldose reductase from human placenta. In vivo studies demonstrated its oral activity in reducing sorbitol accumulation in the sciatic nerve of rats, suggesting its potential for treating diabetic complications. []
Relevance: Although structurally distinct from 6-(4-Fluorophenyl)-2-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol, this compound's presence highlights the exploration of diverse heterocyclic systems for developing pharmaceutical agents. The research emphasizes the importance of exploring different heterocyclic scaffolds for specific biological targets. []
Compound Description: Identified as compound 139 in the research, this compound acts as a potent inhibitor of aldose reductase with an IC50 value of less than 1.0 x 10^-8 M. In vivo studies demonstrate its oral bioavailability, as evidenced by its ability to reduce sorbitol accumulation in rat sciatic nerves. []
Relevance: This compound shares the 1,2,4-oxadiazole ring with 6-(4-Fluorophenyl)-2-({[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-4-pyrimidinol. This structural similarity, despite different core structures, highlights the potential significance of the 1,2,4-oxadiazole moiety in biological activity. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.